molecular formula C11H12BrN3O B8420685 4-bromo-1-(cyclopropylmethyl)-5-methoxy-1H-benzotriazole

4-bromo-1-(cyclopropylmethyl)-5-methoxy-1H-benzotriazole

Cat. No.: B8420685
M. Wt: 282.14 g/mol
InChI Key: JTUJEUMUBZCICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-(cyclopropylmethyl)-5-methoxy-1H-benzotriazole is a useful research compound. Its molecular formula is C11H12BrN3O and its molecular weight is 282.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

4-bromo-1-(cyclopropylmethyl)-5-methoxybenzotriazole

InChI

InChI=1S/C11H12BrN3O/c1-16-9-5-4-8-11(10(9)12)13-14-15(8)6-7-2-3-7/h4-5,7H,2-3,6H2,1H3

InChI Key

JTUJEUMUBZCICS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N(N=N2)CC3CC3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(Cyclopropylmethyl)-5-methoxy-1H-benzotriazole (22.0 g, 108 mmol) was dissolved in acetic acid (250 ml) and treated with pyridinium tribromide (41.5 g, 130 mmol). After stirring for 14 hours, the mixture was concentrated to the minimum amount of solvent with stirring volume. The residue was dissolved in ethyl acetate and washed with 1 N aqueous NaOH and diluted in an equal volume of water. The organic layer was removed, dried with sodium sulfate, filtered and concentrated in vacuo. The residue was purified by silica gel chromatography (10 to 50% ethyl acetate in heptane), providing the titled compound as an orange solid.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step Two

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